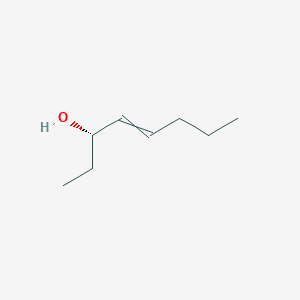
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid is an organic compound with a complex structure that includes a chlorinated benzene ring, a naphthalene moiety, and a carbamoylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid typically involves the condensation of 4-chlorobenzoic acid with 2-naphthylamine in the presence of a coupling agent. One common method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of reusable catalysts and mild reaction conditions, are likely to be employed to ensure sustainability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.
Condensation Reactions: The carbamoylamino group can participate in condensation reactions with other carboxylic acids or amines.
Common Reagents and Conditions
Lewis Acids: Used as catalysts in condensation reactions.
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while condensation reactions can produce different benzamide derivatives .
Applications De Recherche Scientifique
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on microbial communities and plant-microbiome interactions.
Medicine: Investigated for its potential as a small molecule inhibitor in various biological pathways.
Industry: Utilized in the production of pharmaceuticals, paper, and plastic products.
Mécanisme D'action
The mechanism of action of 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of TMEM206-mediated currents, which are involved in acid-induced cell death in colorectal cancer cells . The compound’s inhibitory effects are mediated through its binding to the TMEM206 channel, thereby blocking chloride ion flux.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: Another compound with a similar structure and inhibitory properties.
4-chloro-2-(1-naphthyloxyacetamido)benzoic acid:
Uniqueness
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a small molecule inhibitor in specific pathways sets it apart from other similar compounds.
Propriétés
Numéro CAS |
639010-14-3 |
|---|---|
Formule moléculaire |
C18H13ClN2O3 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-6-8-15(17(22)23)16(10-13)21-18(24)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,22,23)(H2,20,21,24) |
Clé InChI |
ODWUYZAAMNLBKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


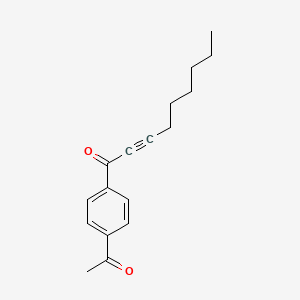

![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
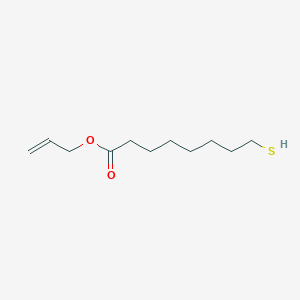
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)
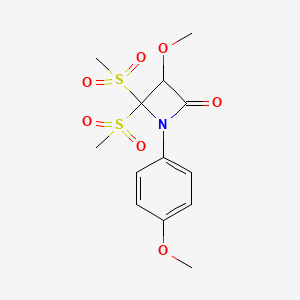
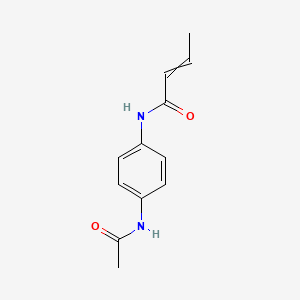
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
